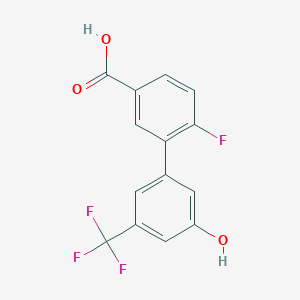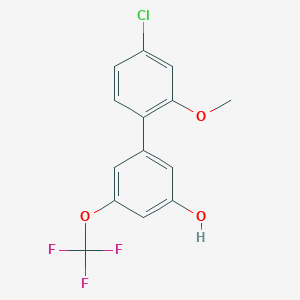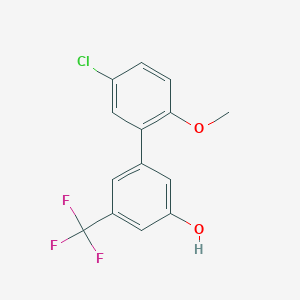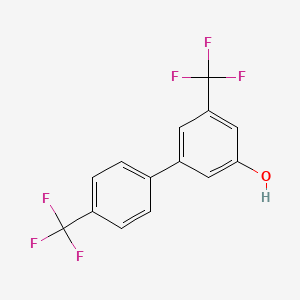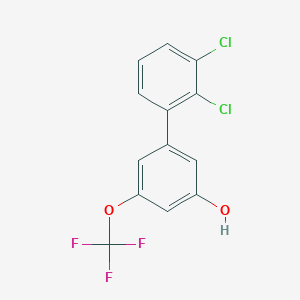
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol, commonly known as 2-TFM, is a highly fluorinated phenol compound with a wide range of applications in scientific research. It is an important building block in the synthesis of various organic compounds, and its versatility makes it a valuable tool for scientists in various fields.
Mechanism of Action
The mechanism of action of 2-TFM is based on its ability to form strong hydrogen bonds with other molecules. The formation of these hydrogen bonds allows the molecule to interact with other molecules in a specific manner, which leads to the formation of new compounds. This interaction is further enhanced by the presence of fluorine atoms in the molecule, which increases the strength of the hydrogen bonds. In addition, the presence of fluorine atoms in the molecule also increases its solubility in a variety of solvents, which makes it easier to use in laboratory experiments.
Biochemical and Physiological Effects
2-TFM has been shown to have a variety of biochemical and physiological effects on cells and organisms. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as to inhibit the growth of certain types of cancer cells. In addition, 2-TFM has been shown to have an inhibitory effect on the activity of certain enzymes, which can be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The use of 2-TFM in laboratory experiments has several advantages. It is a highly versatile compound that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. The presence of fluorine atoms in the molecule can make it difficult to work with in certain reactions, and it is also sensitive to light, heat, and air.
Future Directions
There are a number of potential future directions for the use of 2-TFM in scientific research. One potential direction is the development of new synthetic methods for the production of fluorinated compounds. Additionally, further research could be conducted into the biochemical and physiological effects of 2-TFM on cells and organisms, as well as its potential applications in the medical and pharmaceutical industries. Finally, further research could be conducted into the potential uses of 2-TFM in the synthesis of polymers and other materials.
Synthesis Methods
2-TFM can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of a phenol with an acyl chloride in the presence of an aluminum chloride catalyst. This reaction produces a highly fluorinated phenol compound with a wide range of applications in scientific research. Other methods of synthesizing 2-TFM include the use of a Grignard reagent, a palladium-catalyzed reaction, and a palladium-catalyzed Suzuki coupling reaction.
Scientific Research Applications
2-TFM has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of various fluorinated compounds, such as fluorinated alcohols, fluorinated amines, and fluorinated ethers. In addition, 2-TFM has been used in the synthesis of fluorinated polymers, which have applications in the medical, automotive, and electronics industries.
properties
IUPAC Name |
3-(trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)9-5-8(6-10(21)7-9)11-3-1-2-4-12(11)14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIHLWFRRBCLKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686688 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Trifluoromethylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261789-84-7 |
Source


|
| Record name | 2',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



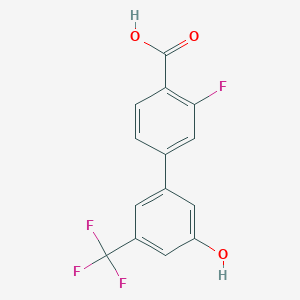


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)


